Influenza virus-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Influenza virus-IN-1 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. This compound is primarily studied for its potential antiviral properties, particularly against influenza viruses. Influenza viruses are a major cause of respiratory infections worldwide, leading to significant morbidity and mortality. The development of effective antiviral agents like this compound is crucial for managing and preventing influenza outbreaks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Influenza virus-IN-1 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to be cost-effective and scalable. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and increased production efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Influenza virus-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative with enhanced antiviral activity.

Scientific Research Applications

Influenza virus-IN-1 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound is studied for its interactions with viral proteins and its potential to inhibit viral replication.

Medicine: this compound is being investigated as a potential antiviral drug for the treatment of influenza infections.

Industry: The compound is used in the development of diagnostic assays and antiviral coatings for medical devices.

Mechanism of Action

The mechanism of action of Influenza virus-IN-1 involves its interaction with specific viral proteins, leading to the inhibition of viral replication. The compound targets the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By inhibiting this enzyme, this compound prevents the spread of the virus within the host.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Oseltamivir: A well-known antiviral drug that also targets the neuraminidase enzyme.

Zanamivir: Another neuraminidase inhibitor used for the treatment of influenza.

Peramivir: An intravenous neuraminidase inhibitor with similar antiviral properties.

Uniqueness

Influenza virus-IN-1 is unique due to its specific molecular structure, which allows for a stronger binding affinity to the neuraminidase enzyme compared to other inhibitors. This results in enhanced antiviral activity and potentially lower doses required for therapeutic effects.

Biological Activity

Influenza virus-IN-1 (IV-IN-1) represents a significant area of research in the field of virology, particularly regarding its biological activity and potential therapeutic applications. This article synthesizes findings from diverse studies to provide a comprehensive overview of IV-IN-1's biological mechanisms, effects on host cells, and implications for antiviral strategies.

Overview of this compound

Influenza viruses are segmented RNA viruses that pose a substantial public health threat due to their ability to mutate and reassort. IV-IN-1 specifically refers to a compound that targets influenza virus mechanisms, particularly focusing on its interactions with viral proteins and host immune responses.

Viral Replication Inhibition

One of the primary biological activities of IV-IN-1 is its ability to inhibit viral replication. This compound acts by interfering with the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral RNA synthesis. Research indicates that IV-IN-1 can be incorporated into viral RNA as a pseudo-nucleotide, leading to mutagenic changes that hinder effective replication .

Host Immune Response Modulation

IV-IN-1 also influences host immune responses. It has been shown to activate type I interferon (IFN) responses through defective RNA derived from the PB2 segment of the virus. This activation occurs via interactions with the mitochondrial antiviral signaling protein (MAVS), enhancing the innate immune response and potentially reducing viral load . The expression levels of IFNβ, a key mediator in antiviral defense, are significantly elevated in cells infected with IV-IN-1 compared to controls, suggesting a robust immune activation .

Study 1: PB2 Protein Interaction

In a study examining the PB2 protein's role in viral adaptation, researchers found that mutations in this protein significantly affected the virus's ability to replicate in mammalian hosts. Specifically, amino acid changes at positions 627 and 701 were crucial for efficient replication . The introduction of IV-IN-1 was shown to alter these interactions, leading to decreased viral fitness.

Study 2: Antiviral Efficacy

Another study demonstrated the antiviral efficacy of IV-IN-1 against various influenza strains. In vitro assays revealed that IV-IN-1 exhibited half-maximal inhibitory concentration (IC50) values ranging from 8 µM to 15 µM against H1N1 and H3N2 viruses, respectively . These results indicate a potent antiviral effect, making IV-IN-1 a candidate for further development as an antiviral agent.

Data Table: Summary of Biological Activities

Properties

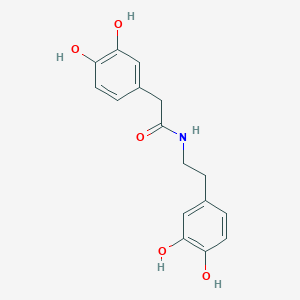

Molecular Formula |

C16H17NO5 |

|---|---|

Molecular Weight |

303.31 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C16H17NO5/c18-12-3-1-10(7-14(12)20)5-6-17-16(22)9-11-2-4-13(19)15(21)8-11/h1-4,7-8,18-21H,5-6,9H2,(H,17,22) |

InChI Key |

YZULXEMRJVYJIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCNC(=O)CC2=CC(=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.